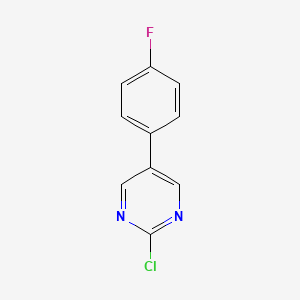

2-Chloro-5-(4-fluorophenyl)pyrimidine

Description

Properties

CAS No. |

75175-39-2 |

|---|---|

Molecular Formula |

C10H6ClFN2 |

Molecular Weight |

208.62 g/mol |

IUPAC Name |

2-chloro-5-(4-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H |

InChI Key |

BDGWEJZCUUQHLL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-5-(4-fluorophenyl)pyrimidine CAS number and identifiers

This technical guide provides an in-depth analysis of 2-Chloro-5-(4-fluorophenyl)pyrimidine , a critical biaryl pyrimidine intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

Chemical Identity & Molecular Architecture[2]

This compound represents a strategic "biaryl pyrimidine" scaffold. The pyrimidine core serves as a hinge-binding motif in kinase drug discovery, while the 4-fluorophenyl group at the C5 position provides necessary hydrophobic interactions and metabolic stability. The C2-chlorine atom is a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr).[1]

Core Identifiers

| Property | Detail |

| IUPAC Name | 2-Chloro-5-(4-fluorophenyl)pyrimidine |

| Common Name | 5-(4-Fluorophenyl)-2-chloropyrimidine |

| CAS Number | Not widely cataloged as a commodity chemical; typically synthesized in situ.[1] (See Precursors below) |

| Molecular Formula | C₁₀H₆ClFN₂ |

| Molecular Weight | 208.62 g/mol |

| SMILES | ClC1=NC=C(C2=CC=C(F)C=C2)C=N1 |

| InChIKey | Calculated:ZXYPJVWRZQJQRK-UHFFFAOYSA-N |

| Precursor CAS | 2-Chloro-5-bromopyrimidine: 32779-36-5 4-Fluorophenylboronic acid: 1765-93-1 |

Structural Analysis[1][2]

-

Electronic Effects: The pyrimidine ring is electron-deficient (π-deficient), making the C2 position highly susceptible to nucleophilic attack.[1][2] The 4-fluorophenyl group exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the C4/C6 protons but primarily serving as a lipophilic anchor.

-

Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation), a common clearance pathway for phenyl rings in drugs.[1]

Synthesis & Manufacturing Protocol

The most robust route to 2-Chloro-5-(4-fluorophenyl)pyrimidine is the Suzuki-Miyaura Cross-Coupling reaction.[1] This protocol prioritizes the selective coupling at the C5-position of the pyrimidine while preserving the C2-chlorine for subsequent steps.

Reaction Mechanism & Selectivity

The synthesis relies on the reactivity difference between the C5-bromide and the C2-chloride.[3] The C-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C-Cl bond (Bond Dissociation Energy: C-Br ~66 kcal/mol vs. C-Cl ~81 kcal/mol).[1]

Experimental Protocol (Bench Scale)

Reagents:

-

2-Chloro-5-bromopyrimidine (1.0 equiv)[1]

-

4-Fluorophenylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv).[1]

-

Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 2-Chloro-5-bromopyrimidine and Pd(PPh₃)₄ under nitrogen atmosphere.

-

Solvation: Add degassed 1,4-dioxane and stir for 10 minutes to ensure catalyst solvation.

-

Addition: Add 4-Fluorophenylboronic acid followed by the aqueous Na₂CO₃ solution.

-

Reflux: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[4] Dry organic layer over Na₂SO₄.[5][6]

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient, typically 90:10 to 70:30).[1]

Synthesis Workflow Diagram

Figure 1: Selective Suzuki-Miyaura coupling workflow targeting the C5 position while preserving the C2-Cl handle.[1]

Reactivity Profile & Functionalization[1]

The utility of this scaffold lies in the C2-Chlorine displacement . This is the primary entry point for introducing diversity elements (amines, ethers) to create bioactive libraries.[1]

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine nitrogens render the C2 position highly electrophilic.[1]

-

Amination: Reaction with primary/secondary amines (e.g., morpholine, piperazine, aniline) in the presence of a base (DIPEA or K₂CO₃) and heat (80–100°C) or microwave irradiation.[1]

-

Etherification: Reaction with alkoxides (e.g., NaOMe) to form alkoxy-pyrimidines.[1]

Reactivity Logic Map

Figure 2: Functionalization pathways.[1] The SNAr pathway (Red) is the dominant strategy for generating kinase inhibitor libraries.[1]

Medicinal Chemistry Applications

Kinase Inhibition (JAK/p38/c-Met)

The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibition.[1]

-

Binding Mode: The N1 of the pyrimidine and the NH of the C2-amino group typically form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Role of 5-(4-F-Ph): This group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase conformation.[1] The fluorine atom improves lipophilicity (LogP) and permeability while blocking metabolic soft spots.[1]

Case Study Context

While this specific intermediate is not a marketed drug itself, it is a direct structural analog to intermediates used for:

-

p38 MAP Kinase Inhibitors: Compounds like SB-203580 utilize similar 4/5-aryl-substituted heterocycles.[1]

-

JAK Inhibitors: The biaryl geometry mimics the scaffold of Ruxolitinib (though Ruxolitinib is a pyrrolo[2,3-d]pyrimidine, the spatial arrangement of hydrophobic groups is analogous).[1]

Analytical Characterization

To validate the synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine, the following analytical data is expected:

-

¹H NMR (300 MHz, CDCl₃):

-

LC-MS:

-

ESI+: [M+H]⁺ = 209.0 and 211.0 (Characteristic 3:1 Chlorine isotope pattern).[1]

-

-

TLC:

-

R_f ~0.4–0.5 in Hexanes:EtOAc (8:2).[1] UV active.

-

Safety & Handling

-

Hazards: The compound is an aryl halide and likely a skin/eye irritant.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

References

-

Gong, Y., et al. "Palladium-catalyzed selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines."[1] Tetrahedron Letters, 2008.[1]

-

Luo, C., et al. "Nucleophilic Aromatic Substitution of 2-Chloropyrimidines: A Practical Guide." Journal of Organic Chemistry, 2010.[1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for 2-Chloro-5-bromopyrimidine (CAS 32779-36-5)." [1]

-

Sigma-Aldrich. "Product Specification: 4-Fluorophenylboronic acid."

-

BenchChem. "Reactivity Profile of Halogenated Pyrimidines in Drug Discovery."

Sources

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 7. 4-Amino-2-chloro-5-fluoropyrimidine | 155-10-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-5-(4-fluorophenyl)pyrimidine

Introduction: The Strategic Importance of 2,5-Disubstituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2,5-disubstituted pyrimidine motif is of paramount interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors, antifungal agents, and central nervous system modulators. The strategic functionalization of this heterocycle allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic aromatic substitution (SnAr) of 2-Chloro-5-(4-fluorophenyl)pyrimidine, a versatile building block for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of this reaction, offer field-proven experimental procedures, and explain the rationale behind the selection of specific reagents and conditions.

Mechanistic Insights: The SnAr Reaction of 2-Chloro-5-(4-fluorophenyl)pyrimidine

Nucleophilic aromatic substitution is a powerful tool for the derivatization of electron-deficient aromatic and heteroaromatic systems.[3] In the case of 2-Chloro-5-(4-fluorophenyl)pyrimidine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.

The initial and often rate-determining step involves the attack of a nucleophile at the carbon atom bearing the chlorine leaving group (C2).[4][5] This attack is favored at the 2- and 4-positions of the pyrimidine ring due to the ability of the nitrogen atoms to stabilize the resulting negative charge in the intermediate. The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent, typically rapid step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The presence of the 5-(4-fluorophenyl) group can electronically influence the reactivity of the pyrimidine ring, though its effect is less pronounced than that of strongly electron-withdrawing groups directly conjugated to the reaction center.

Visualizing the SnAr Mechanism

The following diagram illustrates the stepwise mechanism of the nucleophilic aromatic substitution on 2-Chloro-5-(4-fluorophenyl)pyrimidine.

Caption: The addition-elimination mechanism of the SnAr reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The choice of solvent, base, and temperature is critical for the success of the SnAr reaction and will be discussed in the context of each protocol.

Protocol 1: General Procedure for the Amination of 2-Chloro-5-(4-fluorophenyl)pyrimidine with Secondary Amines

This protocol provides a general method for the reaction with common secondary amines such as morpholine or piperidine.

Materials:

-

2-Chloro-5-(4-fluorophenyl)pyrimidine

-

Amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)

-

Solvent (e.g., n-Butanol, Isopropanol (IPA), or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)

-

Stirring apparatus

-

Heating apparatus (e.g., heating mantle or oil bath)

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 eq.).

-

Reagent Addition: Add the chosen solvent (e.g., n-Butanol, 5-10 mL per mmol of substrate). To this suspension, add the amine (1.1-1.5 eq.) and the base (e.g., DIPEA, 2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir vigorously. The reaction progress should be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction and Drying: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure and purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-(4-fluorophenyl)pyrimidine derivative.

Expertise & Experience:

-

The choice of solvent is crucial. Protic solvents like n-butanol and IPA can facilitate the reaction by stabilizing the charged intermediate, while polar aprotic solvents like DMSO can accelerate the reaction by effectively solvating the cation of the base, thus increasing the nucleophilicity of the amine.

-

A base is often necessary to neutralize the HCl generated during the reaction, which can otherwise protonate the nucleophile, rendering it unreactive.[3] Inorganic bases like K₂CO₃ are often used, while organic bases like DIPEA are suitable for more sensitive substrates.

-

Higher temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to decomposition.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2-amino-5-(4-fluorophenyl)pyrimidine derivatives.

Caption: A streamlined workflow for the SnAr amination reaction.

Protocol 2: Microwave-Assisted Synthesis

For rapid library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

-

Same as Protocol 1

-

Microwave reactor and appropriate reaction vessels

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 eq.), the amine (1.2 eq.), the base (e.g., K₂CO₃, 1.5 eq.), and a suitable solvent (e.g., DMF or ethanol, 2-5 mL).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Trustworthiness:

-

Microwave synthesis protocols are highly reproducible when the parameters (temperature, time, and power) are carefully controlled.

-

The use of sealed vessels allows for reactions to be performed at temperatures above the boiling point of the solvent, accelerating the reaction rate.

-

It is imperative to use a dedicated microwave reactor for chemical synthesis, as domestic microwave ovens are not suitable or safe for this purpose.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the SnAr of 2-chloropyrimidines with various amine nucleophiles, providing a predictive framework for the synthesis of new derivatives.

| Nucleophile | Solvent | Base | Temperature (°C) | Time | Typical Yield (%) |

| Morpholine | n-BuOH | DIPEA | 120 | 12 h | 85-95 |

| Piperidine | IPA | K₂CO₃ | 90 | 16 h | 80-90 |

| Aniline | DMSO | K₂CO₃ | 100 | 8 h | 70-85 |

| Benzylamine | Ethanol | Et₃N | Reflux | 6 h | 75-90 |

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Conclusion: A Versatile and Reliable Synthetic Tool

The nucleophilic aromatic substitution of 2-Chloro-5-(4-fluorophenyl)pyrimidine is a robust and versatile method for the synthesis of a wide range of 2,5-disubstituted pyrimidine derivatives. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists in their drug discovery and development efforts, facilitating the efficient and reliable synthesis of novel chemical entities.

References

-

SNAr (Cl) - Aromatic Amines - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

-

Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. (2010). PubMed. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.). ResearchGate. [Link]

-

General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. (n.d.). ResearchGate. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Green Chemistry. [Link]

-

Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. [Link]

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. (n.d.). ResearchGate. [Link]

-

Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. (2004). PubMed. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). International Journal of Drug Development and Research. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]

-

Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). Bentham Science. [Link]

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). (n.d.). ResearchGate. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC. [Link]

Sources

- 1. Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5-(4-fluorophenyl)pyrimidine

Introduction: The Strategic Advantage of the 5-Arylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, particularly in oncology.[1][2] Its structural similarity to the purine base of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of various protein kinases, making them a rich source of kinase inhibitors.[1][3] Dysregulation of protein kinase activity is a hallmark of many cancers, rendering kinase inhibitors a critical class of targeted therapies.[4][5]

This application note focuses on a highly strategic starting material: 2-Chloro-5-(4-fluorophenyl)pyrimidine . This building block offers several distinct advantages for the synthesis of potent and selective kinase inhibitors:

-

The 2-Chloro Position: The chlorine atom at the C2 position is an excellent leaving group, primed for functionalization via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This allows for the facile introduction of various amine-containing moieties, which are crucial for establishing key hydrogen bond interactions within the kinase hinge region.[4][6]

-

The 5-(4-fluorophenyl) Group: The aryl substituent at the C5 position provides a vector for exploring deeper pockets of the ATP-binding site. The 4-fluoro substitution can enhance binding affinity through favorable interactions and improve metabolic stability and pharmacokinetic properties.

-

Synthetic Versatility: This scaffold allows for a modular and convergent synthesis strategy. By first establishing the 5-aryl group and then diversifying the 2-position, chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

This guide provides detailed protocols for the synthesis of a model kinase inhibitor from 2-Chloro-5-(4-fluorophenyl)pyrimidine, focusing on key palladium-catalyzed C-N bond formation. We will also discuss the biological context and methods for evaluating the synthesized compounds.

Core Synthetic Strategy: From Building Block to Potent Inhibitor

The overall synthetic strategy is a two-step process involving a Suzuki-Miyaura coupling to generate the core scaffold, followed by a Buchwald-Hartwig amination to install the critical hinge-binding moiety. This approach provides flexibility and efficiency in generating a diverse range of final compounds.

Figure 1: General workflow for synthesizing kinase inhibitors.

Protocol 1: Synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a dihalopyrimidine with a boronic acid to generate the core scaffold. While many dihalopyrimidines can be used, this example starts with 2,5-dichloropyrimidine for illustrative purposes. The principles are directly adaptable from similar couplings.[7][8]

Reaction Principle: The Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond.[9]

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,5-Dichloropyrimidine | 148.98 | 10.0 | 1.49 g |

| (4-fluorophenyl)boronic acid | 139.92 | 12.0 (1.2 eq) | 1.68 g |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.3 (3 mol%) | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 (3.0 eq) | 4.15 g |

| 1,4-Dioxane | - | - | 40 mL |

| Water | - | - | 10 mL |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 2,5-dichloropyrimidine (1.49 g, 10.0 mmol), (4-fluorophenyl)boronic acid (1.68 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Catalyst Addition: Under a positive flow of nitrogen or argon, add Pd(PPh₃)₄ (347 mg, 0.3 mmol).

-

Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.

Expected Outcome: The reaction should yield 2-Chloro-5-(4-fluorophenyl)pyrimidine. The yield for similar Suzuki couplings on chloropyrimidines is typically in the range of 70-95%.[8] Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity.

Protocol 2: Synthesis of a Model Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol details the coupling of the 2-chloro-pyrimidine scaffold with an amine, a key step in creating the final inhibitor. We will use 3-aminopyrazole as a representative amine, as pyrazole moieties are common in kinase inhibitors.[10]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the aminated product.[6][11]

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloro-5-(4-fluorophenyl)pyrimidine | 208.61 | 5.0 | 1.04 g |

| 3-Aminopyrazole | 83.09 | 6.0 (1.2 eq) | 500 mg |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)) | 915.72 | 0.1 (2 mol%) | 92 mg |

| XPhos | 476.63 | 0.4 (8 mol%) | 191 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 (1.4 eq) | 673 mg |

| Toluene (anhydrous) | - | - | 25 mL |

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (673 mg, 7.0 mmol) to a flame-dried Schlenk tube.

-

Reagent Addition: Add 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.04 g, 5.0 mmol), 3-aminopyrazole (500 mg, 6.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (191 mg, 0.4 mmol).

-

Solvent Addition: Add anhydrous toluene (25 mL).

-

Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (e.g., dichloromethane/methanol gradient) to afford the final compound.

Biological Evaluation and Mechanism of Action

The pyrimidine scaffold is known to inhibit a wide range of kinases, including Aurora kinases, Polo-like kinases (PLK), and various tyrosine kinases like EGFR, c-KIT, and PDGFR.[1][4] Many of these inhibitors function by competing with ATP for the binding site in the kinase domain.

Figure 2: Inhibition of a generic RTK signaling pathway.

The synthesized 2-amino-5-(4-fluorophenyl)pyrimidine derivatives act as ATP-competitive inhibitors. The nitrogen atoms on the pyrimidine ring and the exocyclic amino group form critical hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine portion of ATP.[4] The 5-aryl group extends into a hydrophobic pocket, contributing to potency and selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

To determine the potency of the synthesized compounds, an in vitro kinase inhibition assay is performed. This protocol outlines a general method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

-

Recombinant human kinase (e.g., Aurora A, EGFR)

-

Biotinylated peptide substrate

-

ATP

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

384-well low-volume assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO and dispense into the 384-well plates. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add the kinase, biotinylated substrate, and ATP solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in a buffer with EDTA.

-

Second Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).

-

Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

| Compound ID | Target Kinase | IC₅₀ (nM) [Hypothetical] |

| Inhibitor-1 | Aurora A | 15 |

| Inhibitor-1 | Aurora B | 250 |

| Inhibitor-2 | EGFR | 8 |

| Inhibitor-2 | VEGFR2 | 120 |

Conclusion

2-Chloro-5-(4-fluorophenyl)pyrimidine is a versatile and powerful starting material for the development of novel kinase inhibitors. Its strategic design facilitates the use of robust and high-yielding synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This modular approach enables the rapid generation of compound libraries for probing the complex landscape of the human kinome, ultimately accelerating the discovery of new targeted therapies for cancer and other diseases. The protocols and workflows described herein provide a solid foundation for researchers to build upon in their drug discovery efforts.

References

- I.R.I.S. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.

-

MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

-

ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]

-

PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

-

PubMed. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]

-

PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

PMC. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

-

ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

-

PubChem. 2-Chloro-5-fluoropyrimidine. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

High-Fidelity Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidines

Topic: Buchwald-Hartwig Amination Conditions for 2-Chloropyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The amination of 2-chloropyrimidines is a cornerstone transformation in medicinal chemistry, given the ubiquity of the pyrimidine pharmacophore in kinase inhibitors and oncology drugs. While 2-chloropyrimidines are inherently electrophilic and susceptible to Nucleophilic Aromatic Substitution (

This guide details the "Pyrimidine Paradox": while the electron-deficient nature of the substrate facilitates oxidative addition, it simultaneously hampers reductive elimination and increases the risk of catalyst poisoning via nitrogen coordination. We present a validated, mechanism-driven workflow to overcome these hurdles.

Mechanistic Insight: The Pyrimidine Paradox

To optimize this reaction, one must understand the specific catalytic bottlenecks imposed by the pyrimidine core.

The Cycle Dynamics

-

Oxidative Addition (Facile): 2-Chloropyrimidines are electron-poor. Oxidative addition to

is rapid, often faster than with phenyl chlorides. -

Catalyst Poisoning (Risk): The pyrimidine ring contains two nitrogen atoms capable of

-coordination to the Palladium center. This can displace phosphine ligands or form stable, catalytically inactive "resting states," effectively poisoning the reaction. -

Reductive Elimination (The Bottleneck): The electron-withdrawing nature of the pyrimidine strengthens the Pd–C bond, making reductive elimination the rate-determining step (RDS).

Solution: Use electron-rich, bulky ligands (e.g., Dialkylbiaryl phosphines like BrettPhos or RuPhos ) or wide-bite-angle bisphosphines (e.g., Xantphos ). These ligands prevent N-coordination through steric bulk and electronically accelerate reductive elimination.

Visualization: The Pyrimidine-Specific Catalytic Cycle

Figure 1: The catalytic cycle highlighting the specific risk of catalyst poisoning by the pyrimidine substrate and the critical nature of the reductive elimination step.

Strategic Workflow: vs. Buchwald-Hartwig

Before committing to a metal-catalyzed route, validate the necessity.[1] 2-Chloropyrimidines are highly activated.

Figure 2: Decision matrix for selecting between thermal

Experimental Protocols

Protocol A: The "Workhorse" Condition (Xantphos)

Best for: General screening, secondary amines, and amides. Xantphos is a "privileged" ligand for chloropyrimidines due to its wide bite angle, which enforces reductive elimination.

-

Reagents:

-

2-Chloropyrimidine (1.0 equiv)

-

Amine (1.2 equiv)[2]

-

Catalyst:

(1-2 mol%) or -

Ligand: Xantphos (2-4 mol% for dba; 4-8 mol% for OAc)

-

Base:

(2.0 equiv) - Preferred over NaOtBu to avoid hydrolysis. -

Solvent: 1,4-Dioxane (anhydrous)

-

Procedure:

-

Charge a reaction vial with

(4.5 mg, 0.02 mmol) and Xantphos (11.6 mg, 0.02 mmol). -

Add 1,4-Dioxane (2 mL) and stir at RT for 5 minutes to pre-form the active catalyst (solution turns from orange to yellow/pale).

-

Add 2-chloropyrimidine (1.0 mmol), Amine (1.2 mmol), and

(650 mg, 2.0 mmol). -

Seal the vial and purge with

or Ar for 5 minutes. -

Heat to 100°C for 4–12 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Challenger" Condition (Buchwald G3/G4)

Best for: Primary amines, anilines, and sterically hindered substrates. The palladacycle precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation.

-

Reagents:

-

2-Chloropyrimidine (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Catalyst: BrettPhos Pd G4 (for

amines) or RuPhos Pd G4 (for -

Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv, if base-sensitive)

-

Solvent: Toluene or t-Amyl Alcohol

-

Procedure:

-

In a glovebox or under strict inert atmosphere, add the Pd G4 precatalyst (0.01-0.03 equiv) and Base to the vial.

-

Add the Amine and 2-Chloropyrimidine.[3]

-

Add solvent (concentration ~0.2 M).

-

Heat to 80°C . Note: These catalysts are highly active; lower temperatures often suffice compared to Protocol A.

-

Monitor by LCMS.[4] Reaction is often complete in < 2 hours.

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Xantphos or BrettPhos . Increase catalyst loading to 5 mol%. Ensure solvent is degassed (O2 kills active Pd). |

| Hydrodehalogenation (Pyrimidine-H formed) | This competes with reductive elimination. Switch to a bulkier ligand (tBuBrettPhos ) to force reductive elimination. Avoid alcoholic solvents; use Toluene. | |

| Regioisomers (if di-halo) | Competitive coupling at C4/C6 | C4 is electronically favored. Lower temperature (40-60°C) to enhance selectivity. Use stoichiometric amine. |

| Substrate Hydrolysis | Strong Base (NaOtBu) | Switch to weak bases: |

Safety & Handling

-

Sensitization: 2-Chloropyrimidines are potent skin and respiratory sensitizers. All weighing must occur in a fume hood.

-

Palladium Waste: Segregate heavy metal waste.

-

Pressurization: Reactions run at 100°C in closed vials generate pressure. Use pressure-rated vials with appropriate relief caps.

References

-

Mechanistic Studies on Pd-Catalyzed Amination

-

Ligand Selection (BrettPhos/RuPhos)

-

Xantphos Utility

-

Scale-Up Considerations

-

Organic Process Research & Development (OPRD) case studies on Pyrimidine Amination. Link

-

-

Compar

vs Pd):-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).

in Green Solvents? ChemSusChem. Link

-

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of 2-Chloro-5-(4-fluorophenyl)pyrimidine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(4-fluorophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the notable drugs Gleevec and Crestor.[1] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 2-Chloro-5-(4-fluorophenyl)pyrimidine is a key building block, offering a strategic point of diversification. The chlorine atom at the C2 position serves as a versatile handle for introducing a wide array of molecular complexity through palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, activates the C-Cl bond, making it significantly more reactive in oxidative addition steps compared to standard aryl chlorides like chlorobenzene.[2][3] This enhanced reactivity allows for successful coupling under conditions that might be ineffective for other chloroarenes.

This guide provides an in-depth analysis of three critical cross-coupling reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is designed to move beyond simple procedural lists, offering insights into the causality behind reagent selection and providing robust, validated protocols for immediate laboratory application.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[2] For a substrate like 2-Chloro-5-(4-fluorophenyl)pyrimidine, this reaction allows for the direct installation of various aryl or heteroaryl groups at the C2 position.

Mechanistic Rationale and Reagent Selection

The catalytic cycle involves three key steps: oxidative addition of the C-Cl bond to a Pd(0) center, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The oxidative addition is typically the rate-limiting step for aryl chlorides.[4]

-

Palladium Source: While various Pd(0) and Pd(II) sources can be used, Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common and are reduced in situ to the active Pd(0) species.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit sometimes less active, choice for activated chloroheteroarenes.[2][6]

-

Ligands: The success of coupling an aryl chloride hinges on the ligand. For challenging C-Cl bond activation, standard ligands like triphenylphosphine (PPh₃) may require higher temperatures or catalyst loadings.[7] Modern, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr) are highly effective as they accelerate the oxidative addition and subsequent reductive elimination steps.[8]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. Potassium carbonate (K₂CO₃) is a versatile and common choice, often used in an aqueous solution with an organic solvent.[6][9] For anhydrous conditions or base-sensitive substrates, potassium phosphate (K₃PO₄) is an excellent alternative.[7][8]

-

Solvent: The choice of solvent is critical for solubility and achieving the necessary reaction temperature.[1] Common solvents include 1,4-dioxane, toluene, or mixtures like DMF/water.[1][6]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | ~71[7] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | iPrOH/H₂O | 120 (MW) | 0.25 | >90[6] |

| Thiophen-3-ylboronic acid | PEPPSI-IPr (0.5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18 | High |

| Pyridin-4-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | Moderate-High |

Note: Yields are representative for similar chloropyrimidine substrates and may vary.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (e.g., 224.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For many arylboronic acids, the reaction should be complete within 12-24 hours.[7]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[10][11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Mechanistic Rationale and Reagent Selection

The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine, followed by deprotonation to form a palladium-amido complex.[10][12] The C-Cl bond's inertness is the primary challenge.[4]

-

Catalyst System: This reaction is highly dependent on the ligand. Modern catalyst systems are almost always employed.

-

Palladium Pre-catalysts: Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are highly efficient as they cleanly and rapidly generate the active Pd(0) species upon exposure to a base.[4][13]

-

Ligands: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, or DavePhos have proven highly effective for the amination of (hetero)aryl chlorides.[4] They promote the challenging oxidative addition and facilitate the final reductive elimination step.

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If the substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst and higher temperatures.[4]

-

Solvent: The reaction must be conducted under strictly anhydrous and inert conditions, as oxygen can deactivate the catalyst and water can lead to side reactions.[4] Dry, degassed solvents such as toluene, 1,4-dioxane, or THF are standard.[4]

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Presence of oxygen or water. | 1. Switch to a more active ligand (e.g., RuPhos, BrettPhos) or a palladacycle pre-catalyst. Increase catalyst loading to 3-5 mol%.[4] 2. Increase temperature to 100-110 °C.[4] 3. Use scrupulously dried and degassed solvent and reagents. Ensure a robust inert atmosphere.[4] |

| Hydrodehalogenation | 1. Reductive elimination is slow. 2. Reaction with trace water. | 1. Use a more sterically hindered ligand to promote reductive elimination. 2. Ensure the base is anhydrous and of high purity.[4] Use a slight excess of the amine (1.2-1.5 equiv.).[4] |

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)

-

Amine (e.g., morpholine) (1.2 equiv.)

-

RuPhos G3 Palladacycle (0.02 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous, degassed toluene

-

Glovebox or Schlenk line for inert atmosphere handling

Procedure:

-

Reagent Preparation (in a glovebox): To an oven-dried reaction vial, add NaOtBu (e.g., 135 mg, 1.4 mmol). In a separate vial, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (224.6 mg, 1.0 mmol) and the RuPhos G3 Palladacycle (16.7 mg, 0.02 mmol).

-

Solvent and Amine Addition: Dissolve the pyrimidine and catalyst in anhydrous, degassed toluene (5 mL). Add the amine (e.g., morpholine, 105 µL, 1.2 mmol).

-

Reaction Initiation: Transfer the solution of the pyrimidine/catalyst/amine to the vial containing the NaOtBu. Seal the vial tightly with a Teflon-lined cap.

-

Reaction Execution: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 4-18 hours, monitoring by LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).

-

Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Section 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a direct route to synthesize alkynylpyrimidines by forming a C(sp²)-C(sp) bond between the pyrimidine core and a terminal alkyne.[14][15] This reaction is distinguished by its use of a dual-catalyst system.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[14]

-

Palladium Catalyst: Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective for this reaction, typically at loadings of 1-5 mol%.[16][17]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for increasing the reaction rate under mild conditions.[14][16]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[16][17]

-

Solvent: The amine base can often serve as the solvent. Alternatively, anhydrous THF or DMF can be used. The reaction must be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[16]

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Sonogashira Coupling

Materials:

-

2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

-

Copper(I) iodide (CuI) (0.06 equiv.)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (224.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

-

Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2 mL). Stir for 5 minutes to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 120 µL, 1.1 mmol) dropwise via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC.

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

-

Galić, N., Perin, N., & Hranjec, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link][6][9]

-

Li, J., et al. (n.d.). Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. ResearchGate. [Link]

-

Galić, N., Perin, N., & Hranjec, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

-

Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Ross, N. A., & MacMillan, D. S. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen. [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 2-Chloropyrimidine Stability & Optimization

Ticket ID: PYR-CL-2024-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering hydrolysis side-reactions with 2-chloropyrimidines because the C2 position is exceptionally electrophilic. Flanked by two nitrogen atoms, the C2 carbon possesses a significantly lower LUMO energy compared to C4 or C6, making it highly susceptible to nucleophilic attack by water (

This guide moves beyond basic "keep it dry" advice. It provides a mechanistic breakdown, self-validating protocols for cross-couplings (Suzuki/Buchwald), and purification logic based on tautomeric equilibria.

Module 1: The Mechanism & The "Silent" Killer

User Question: "My starting material purity dropped from 98% to 92% just sitting in the freezer. Why?"

Technical Insight: The degradation of 2-chloropyrimidine is autocatalytic .

-

Initiation: Trace moisture hydrolyzes a small fraction of the chloride, releasing HCl.

-

Activation: The released proton (

) protonates the pyrimidine ring nitrogen. -

Acceleration: The protonated pyrimidine is exponentially more electrophilic than the neutral species, reacting rapidly with remaining moisture.

The Fix: Storage Protocol

-

Container: Store under Argon/Nitrogen. Do not use cork or paper-lined caps; use Teflon-lined caps.

-

Temperature: -20°C is mandatory for long-term storage.

-

Desiccant: Store the vial inside a secondary jar containing activated silica gel or

.

Module 2: Optimizing Suzuki-Miyaura Couplings

User Question: "Standard Suzuki conditions (DME/Water/

The Conflict: Suzuki couplings generally require water to dissolve the inorganic base and facilitate transmetalation. However, water hydrolyzes your substrate.

The Solution: The Anhydrous "Grind" Protocol To bypass aqueous hydrolysis, you must switch to a system that solubilizes the base without bulk water, or use a base that functions in organic media.

Recommended Protocol (Anhydrous)

| Component | Recommendation | Rationale |

| Solvent | 1,4-Dioxane or Toluene | Non-hygroscopic. Avoid DMF/DMA (see Critical Warning below). |

| Base | High lattice energy bases require grinding to increase surface area for solubility in organics. | |

| Catalyst | Bulky, electron-rich ligands facilitate oxidative addition before hydrolysis can occur. | |

| Additive | Powdered 4Å Molecular Sieves | Scavenges water generated in situ during the boronic acid activation. |

Critical Warning: The DMF Trap

Do NOT use DMF or DMA with 2-chloropyrimidines if heating >60°C.

-

Reason: DMF decomposes slightly to form dimethylamine (

). -

Result:

is a better nucleophile than your boronic acid. You will form 2-(dimethylamino)pyrimidine as a major impurity, which is often inseparable by chromatography.

Visualization: Competitive Reaction Pathways

The following diagram illustrates the competition between the desired cross-coupling, hydrolysis, and solvent-mediated side reactions.

Figure 1: Competitive reaction landscape for 2-chloropyrimidines. Note that the 2-pyrimidinone tautomer is thermodynamically favored, rendering the hydrolysis irreversible.

Module 3: Purification & Workup (The "Crash" Method)

User Question: "I have 10% hydrolysis product. It streaks on silica gel.[1] How do I remove it?"

Technical Insight: The hydrolysis product exists primarily as the 2-pyrimidinone tautomer (amide-like structure). This makes it significantly more polar and less soluble in non-polar organics than the chloropyrimidine.

Self-Validating Purification Protocol:

-

Evaporation: Remove reaction solvent completely.

-

The Non-Polar Wash:

-

Redissolve the crude residue in Diethyl Ether (

) or Toluene . -

Observation: The 2-chloropyrimidine will dissolve.[2] The 2-pyrimidinone (hydrolysis product) often remains as a gummy solid or precipitate due to strong hydrogen bonding.

-

-

Filtration: Filter the suspension. The solid is your impurity.

-

The Base Wash (Polishing):

Module 4: Troubleshooting FAQ

Q1: I must use water because my base is inorganic. What is the absolute limit?

A: If you must use water, use a 3:1 ratio of Toluene:Water and use

Q2: Can I use microwave heating? A: Yes, but be careful. Microwave heating is efficient for Suzuki couplings, but it superheats water pockets.

-

Rule: If using microwave, add 1.5 equiv of the aryl boronic acid . The excess boronic acid consumes residual water via protodeboronation (sacrificial) rather than your pyrimidine hydrolyzing.

Q3: Why is 2,4-dichloropyrimidine hydrolyzing faster than 2-chloropyrimidine? A: Electronic additivity. The chlorine at C4 is an electron-withdrawing group (EWG). It pulls electron density from the ring, making the C2 position even more positive (electrophilic) than in the mono-chloro analog.

-

Adjustment: Lower your reaction temperature by 10-20°C when working with di- or tri-chloropyrimidines.

References

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010. (Standard text on Pyrimidine reactivity and tautomerism).

- Li, J. J.Name Reactions for Homologation, Part I; Wiley-Interscience, 2009. (Mechanisms of Suzuki-Miyaura coupling side reactions).

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." J. Am. Chem. Soc.2000 , 122, 4020–4028. Link (Foundational work on anhydrous/mild coupling conditions).

- Bhanage, B. M., et al. "Suzuki cross-coupling reaction of aryl halides with arylboronic acids in water using Pd/C catalyst." Tetrahedron Lett.2005, 46, 6483-6486.

-

Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and side-reaction data).[3][6] Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of the 2-Chloro Position in Pyrimidines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in synthetic chemistry: the low reactivity of the 2-chloro position in pyrimidine rings during nucleophilic aromatic substitution (SNAr) reactions. Here, we move beyond simple protocols to explore the underlying principles and provide actionable solutions to drive your research forward.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloropyrimidine?

The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom at the C2 position. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the second step, the aromaticity is restored by the elimination of the chloride leaving group. The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine ring, particularly at the C2, C4, and C6 positions, susceptible to this type of nucleophilic attack.[1]

Q2: Why is the 2-chloro position on the pyrimidine ring often less reactive than the 4-chloro position?

While both positions are activated by the ring nitrogens, the 4-position generally exhibits higher reactivity in SNAr reactions. This preference can be explained by Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.[2] The intermediate formed by attack at the C4 position can also be stabilized by three resonance structures, further favoring this pathway.[2] However, this reactivity pattern can be reversed by the electronic properties of other substituents on the pyrimidine ring.[3]

Q3: What are the initial signs that my SNAr reaction at the 2-chloro position is not proceeding as expected?

Common indicators of a sluggish or failed reaction include:

-

Incomplete consumption of starting material: Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Low yield of the desired product: Even after an extended reaction time.[4]

-

Formation of side products: Such as hydroxypyrimidines from reaction with trace water.[1]

-

No discernible reaction: The starting material remains unchanged even after heating.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low reactivity issues. We will explore the critical parameters that govern the success of SNAr reactions on 2-chloropyrimidines.

Issue 1: Insufficient Reactivity of the Pyrimidine Substrate

The inherent electronic properties of your specific 2-chloropyrimidine derivative are paramount.

Causality: The SNAr mechanism relies on the pyrimidine ring being sufficiently electron-deficient to be attacked by a nucleophile.[4]

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), alkoxy (-OR), or alkyl groups on the pyrimidine ring increase electron density, deactivating the ring towards nucleophilic attack.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease electron density, making the ring more electrophilic and enhancing reactivity.

Troubleshooting Steps:

-

Analyze Your Substrate: Carefully examine the substituents on your pyrimidine ring. The presence of strong EDGs may be the primary reason for low reactivity.

-

Consider Alternative Synthetic Routes: If your substrate is heavily decorated with EDGs, a different synthetic strategy might be necessary. This could involve installing the 2-position substituent before forming the pyrimidine ring or using a different coupling chemistry altogether.[5][6]

Issue 2: Suboptimal Reaction Conditions

Even with an activated substrate, the reaction environment plays a crucial role.

Temperature and Reaction Time

Causality: SNAr reactions often have a significant activation energy barrier that needs to be overcome.

Troubleshooting Steps:

-

Increase the Reaction Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[1][4] If your reaction is sluggish at room temperature, incrementally increase the temperature, monitoring for product formation and potential decomposition. Refluxing in a suitable solvent is a common strategy.[4]

-

Prolong the Reaction Time: Some reactions are simply slow.[4] Use TLC or LC-MS to monitor the reaction's progress over an extended period before concluding that it has failed.

-

Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][4]

Solvent Selection

Causality: The solvent influences the solubility of reactants and can stabilize the charged intermediate, thereby affecting the reaction rate.[4][7]

Troubleshooting Steps:

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often excellent choices.[8][9] They are polar enough to dissolve the reactants but do not hydrogen bond with the nucleophile, preserving its reactivity.[9]

-

Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) or even water can be effective, particularly for certain nucleophiles.[4][10] However, be aware that they can also act as competing nucleophiles, leading to undesired hydroxylation side products.[1] They can also solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity.[7][9]

-

Solvent Screening: If a reaction is failing, performing a small-scale screen with a variety of solvents is a prudent step.

| Solvent Class | Examples | Advantages | Disadvantages |

| Polar Aprotic | DMF, DMSO, ACN, THF | Good solubility for many reactants; does not reduce nucleophilicity. | Can be difficult to remove; may require higher temperatures. |

| Polar Protic | Ethanol, Isopropanol, Water | Can facilitate reactions with certain nucleophiles; often "greener" options.[10] | Can act as a competing nucleophile; may reduce nucleophilicity through solvation.[1] |

| Non-Polar | Toluene, Hexane, Benzene | Rarely used for SNAr due to poor solubility of polar reactants.[9] | Generally poor solvents for SNAr reactions.[9] |

Catalysis

Causality: In cases of very low reactivity, a catalyst can be employed to activate the substrate.

Troubleshooting Steps:

-

Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) can coordinate to the nitrogen atoms of the pyrimidine ring, further increasing its electrophilicity and making it more susceptible to nucleophilic attack.[11]

-

Palladium Catalysis: While SNAr is often preferred for activated substrates like 2-chloropyrimidine, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a powerful alternative, especially when SNAr fails.[10][12] However, this represents a shift in reaction type rather than a direct troubleshooting of the SNAr.

Issue 3: Poor Nucleophile Reactivity

The nature of the attacking species is as important as the substrate.

Causality: A successful SNAr reaction requires a nucleophile that is strong enough to attack the electron-deficient pyrimidine ring.

Troubleshooting Steps:

-

Assess Nucleophilicity:

-

Anionic Nucleophiles: Generally, anionic nucleophiles (e.g., alkoxides, thiolates) are more reactive than their neutral counterparts. The use of a base to deprotonate a neutral nucleophile (e.g., an amine or alcohol) is a common strategy.

-

Electronic Effects: For nucleophiles like anilines, electron-donating groups on the aniline ring increase its nucleophilicity, while electron-withdrawing groups decrease it.[1]

-

-

Steric Hindrance: Bulky groups on the nucleophile, particularly near the nucleophilic atom, can sterically hinder its approach to the C2 position of the pyrimidine ring, slowing down the reaction.[1]

-

Increase Nucleophile Equivalents: Using an excess of the nucleophile can help drive the reaction to completion, according to Le Chatelier's principle.[4]

Experimental Workflow & Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a starting point for optimization.

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) to a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: Add the amine nucleophile (1.1-2.0 eq). If the amine is used as a salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.5 eq) to liberate the free amine.

-

Reaction: Heat the reaction mixture to reflux (or a target temperature such as 80-120 °C) and monitor the progress by TLC or LC-MS.[1]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[4] Otherwise, remove the solvent under reduced pressure.

-

Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.[1] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Troubleshooting Flowchart

Caption: A troubleshooting flowchart for optimizing 2-chloropyrimidine substitutions.

Visualizing the SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr on 2-chloropyrimidine.

This guide provides a comprehensive framework for addressing the common challenge of low reactivity at the 2-chloro position of pyrimidines. By systematically evaluating the substrate, reaction conditions, and nucleophile, you can effectively troubleshoot and optimize your synthetic procedures.

References

- Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1977). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(7), 668-670.

-

Smith, J. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Retrieved from [Link]

- Gomez, L. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]

- McNally, A., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification.

- Garg, N. K., & Sarpong, R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 5837-5841.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (n.d.). European Journal of Organic Chemistry.

- Li, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 363-366.

-

Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

-

Garber, K. (2016, October 12). Solvents for Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Palladium Remediation in Fluorophenyl Pyrimidine Synthesis

Status: Operational | Tier: Level 3 (Process Chemistry Support) Subject: Removing Pd Impurities from Fluorophenyl Pyrimidine APIs Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Problem Diagnosis

The Challenge: You are likely observing persistent Palladium (Pd) levels >50 ppm despite standard aqueous workups. This is a systemic issue in fluorophenyl pyrimidine synthesis (e.g., Suzuki-Miyaura coupling).

The Chemical Causality:

-

N-Heterocycle Chelation: Pyrimidines are excellent ligands. The nitrogen lone pairs coordinate strongly to Pd(II) species.

-